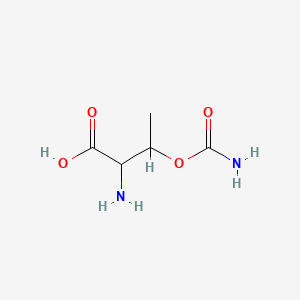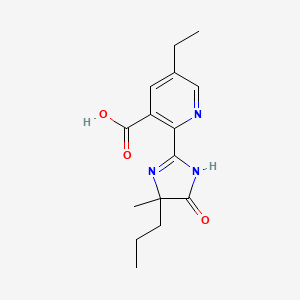
1-(1-(2-Methylprop-1-en-1-yl)-1H-pyrrol-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(2-Methylprop-1-en-1-yl)-1H-pyrrol-2-yl)ethanone is an organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a 2-methylprop-1-en-1-yl group and an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(2-Methylprop-1-en-1-yl)-1H-pyrrol-2-yl)ethanone typically involves the reaction of 2-methylprop-1-en-1-yl derivatives with pyrrole under specific conditions. One common method involves the use of a Grignard reagent, such as 2-methyl-1-propenylmagnesium bromide, which reacts with a pyrrole derivative to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-(2-Methylprop-1-en-1-yl)-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitro groups under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-(1-(2-Methylprop-1-en-1-yl)-1H-pyrrol-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1-(2-Methylprop-1-en-1-yl)-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
Benzene, (2-methyl-1-propenyl)-: This compound shares a similar structural motif but lacks the pyrrole ring.
(E)-1-Methyl-2-(prop-1-en-1-yl)disulfane: Another compound with a similar alkene group but different functional groups.
Uniqueness: 1-(1-(2-Methylprop-1-en-1-yl)-1H-pyrrol-2-yl)ethanone is unique due to the presence of both the pyrrole ring and the ethanone moiety, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
117783-47-8 |
|---|---|
Fórmula molecular |
C10H13NO |
Peso molecular |
163.22 |
Nombre IUPAC |
1-[1-(2-methylprop-1-enyl)pyrrol-2-yl]ethanone |
InChI |
InChI=1S/C10H13NO/c1-8(2)7-11-6-4-5-10(11)9(3)12/h4-7H,1-3H3 |
Clave InChI |
INPDUHMRCHDTIC-UHFFFAOYSA-N |
SMILES |
CC(=CN1C=CC=C1C(=O)C)C |
Sinónimos |
Ethanone, 1-[1-(2-methyl-1-propenyl)-1H-pyrrol-2-yl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[6-[[(5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-3-(1-oxopropan-2-yloxy)propanal](/img/structure/B570297.png)




![3-Ethyl-5H-furo[3,4-b]pyridin-7-one](/img/structure/B570309.png)





